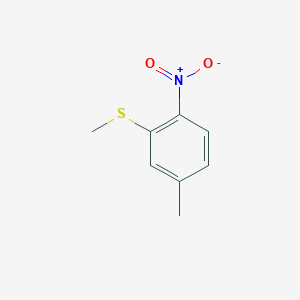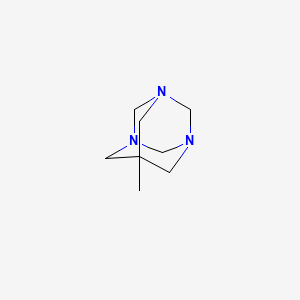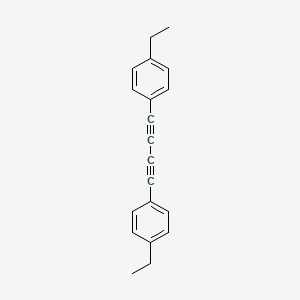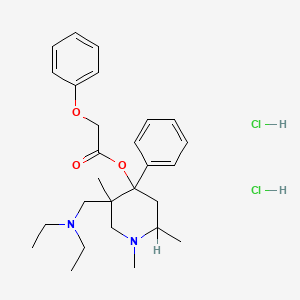
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, phenyl group, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the phenyl group and other substituents through reactions such as Friedel-Crafts alkylation.
Final Assembly: Coupling of the piperidine derivative with phenoxyacetic acid and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride include:
Piperidin-4-ol Derivatives: Compounds with similar piperidine ring structures and functional groups.
Phenyl-substituted Piperidines: Compounds with phenyl groups attached to the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
36174-45-5 |
|---|---|
分子式 |
C27H40Cl2N2O3 |
分子量 |
511.5 g/mol |
IUPAC名 |
[5-(diethylaminomethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] 2-phenoxyacetate;dihydrochloride |
InChI |
InChI=1S/C27H38N2O3.2ClH/c1-6-29(7-2)21-26(4)20-28(5)22(3)18-27(26,23-14-10-8-11-15-23)32-25(30)19-31-24-16-12-9-13-17-24;;/h8-17,22H,6-7,18-21H2,1-5H3;2*1H |
InChIキー |
BMZIPOMAZGYDPW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)COC3=CC=CC=C3)C)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


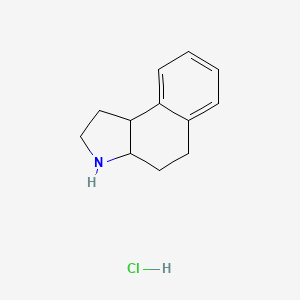
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
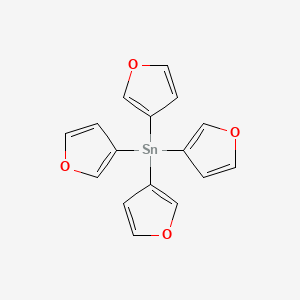
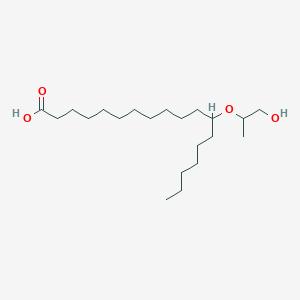
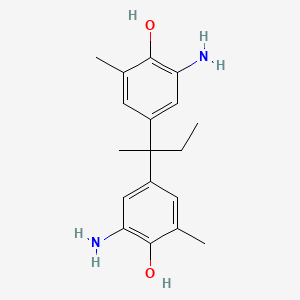
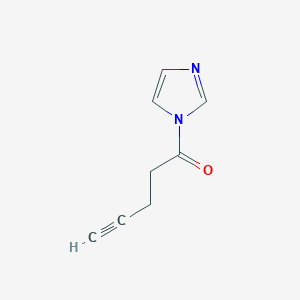
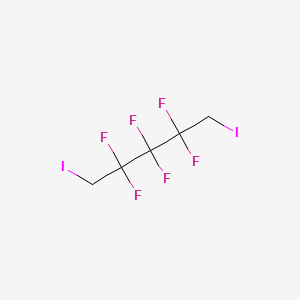
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
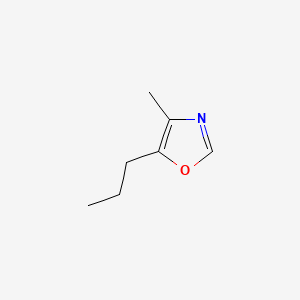
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
